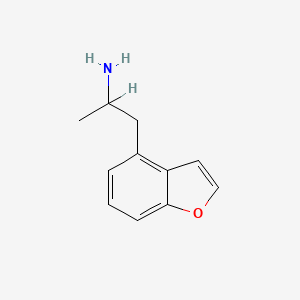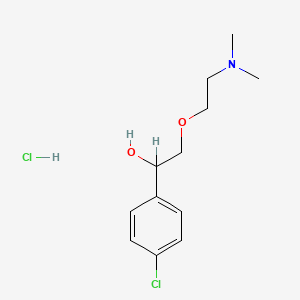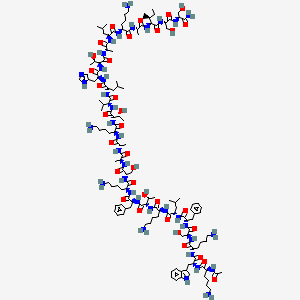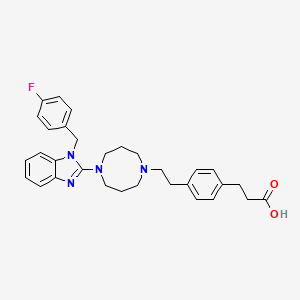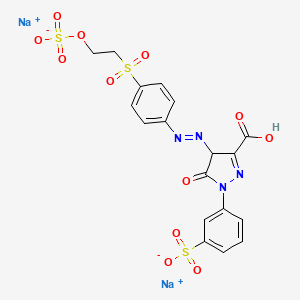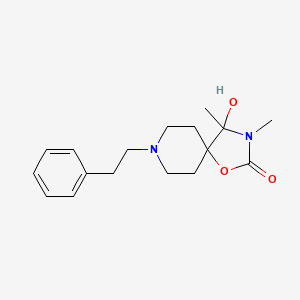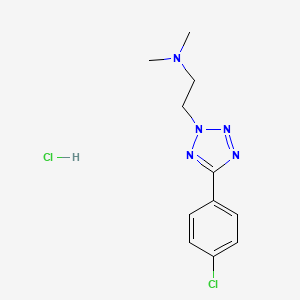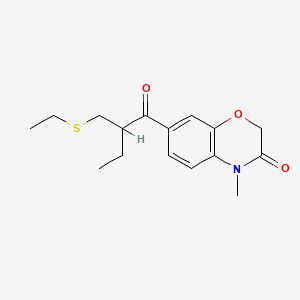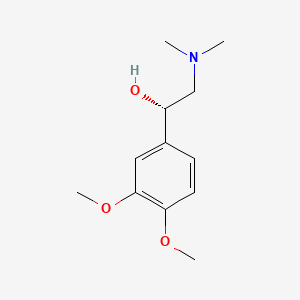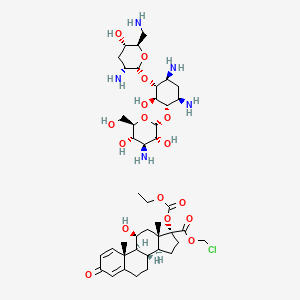
beta-Alanine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(2-ethoxy-2-oxoethyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Alanine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(2-ethoxy-2-oxoethyl)-, ethyl ester: is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-Alanine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(2-ethoxy-2-oxoethyl)-, ethyl ester typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the ethyl ester group, and the incorporation of the beta-alanine moiety. Common reagents used in these reactions may include:
Benzofuran precursors: Starting materials for the benzofuran ring.
Esterification agents: Such as ethyl alcohol and acid catalysts.
Beta-alanine derivatives:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Beta-Alanine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(2-ethoxy-2-oxoethyl)-, ethyl ester: can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Reagents commonly used in these reactions may include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Beta-Alanine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(2-ethoxy-2-oxoethyl)-, ethyl ester:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying biochemical pathways and enzyme interactions.
Medicine: Potential therapeutic applications or as a drug precursor.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which beta-Alanine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(2-ethoxy-2-oxoethyl)-, ethyl ester exerts its effects involves interactions with molecular targets and pathways. These may include:
Enzyme inhibition or activation: Modulating the activity of specific enzymes.
Receptor binding: Interacting with cellular receptors to trigger biological responses.
Pathway modulation: Influencing biochemical pathways to achieve desired effects.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to beta-Alanine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(2-ethoxy-2-oxoethyl)-, ethyl ester may include other beta-alanine derivatives or benzofuran-containing compounds. Examples include:
- Beta-Alanine, N-(2-oxoethyl)-, ethyl ester
- 2,3-Dihydro-2,2-dimethyl-7-benzofuranyl derivatives
Uniqueness
The uniqueness of This compound
Properties
CAS No. |
82560-40-5 |
|---|---|
Molecular Formula |
C21H30N2O7S |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
ethyl 3-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-(2-ethoxy-2-oxoethyl)amino]propanoate |
InChI |
InChI=1S/C21H30N2O7S/c1-6-27-17(24)11-12-23(14-18(25)28-7-2)31-22(5)20(26)29-16-10-8-9-15-13-21(3,4)30-19(15)16/h8-10H,6-7,11-14H2,1-5H3 |
InChI Key |
NGVXZBGRHGTXAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(CC(=O)OCC)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-diethyl-2-[[(1R,3R,4S,6R)-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12726998.png)
